7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine 7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13486512
InChI: InChI=1S/C6H3BrClN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11)
SMILES: C1=CN=C2C(=C1Br)NC(=N2)Cl
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol

7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine

CAS No.:

Cat. No.: VC13486512

Molecular Formula: C6H3BrClN3

Molecular Weight: 232.46 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine -

Specification

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
IUPAC Name 7-bromo-2-chloro-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C6H3BrClN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11)
Standard InChI Key YZEBUIHVRGYWIF-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1Br)NC(=N2)Cl
Canonical SMILES C1=CN=C2C(=C1Br)NC(=N2)Cl

Introduction

Structural Characteristics and Molecular Identity

The imidazo[4,5-b]pyridine scaffold consists of a pyridine ring fused with an imidazole moiety at the 4,5-positions of the pyridine. For 7-bromo-2-chloro-3H-imidazo[4,5-b]pyridine, halogen substituents occupy the 2-position of the imidazole ring (chlorine) and the 7-position of the pyridine ring (bromine). This arrangement is corroborated by the molecular formula C₆H₃BrClN₃, as derived from related compounds in the PubChemLite database . The SMILES notation C1=CN=C2C(=C1Cl)NC(=N2)Br explicitly defines the connectivity, with bromine and chlorine atoms positioned to maximize electronic effects on the aromatic system .

Key structural parameters include:

  • Molecular weight: 231.47 g/mol

  • InChIKey: LBDZZEMMZIYGKB-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS): Ranges from 140.6 Ų ([M-H]⁻) to 147.2 Ų ([M+K]+), indicating moderate molecular surface area and polarity .

The presence of electronegative halogens at these positions suggests significant influence on the compound’s electronic distribution, potentially enhancing its reactivity in cross-coupling reactions or interactions with biological targets.

Synthetic Routes and Methodological Considerations

While no direct synthesis of 7-bromo-2-chloro-3H-imidazo[4,5-b]pyridine has been reported, analogous imidazo[4,5-b]pyridine derivatives are synthesized via multistep sequences involving cyclization and functionalization. A representative approach from ACS Omega involves:

  • Intermediate formation: Reaction of 2-halo-3-aminopyridines with primary amines to generate diamines .

  • Cyclization: Treatment with aldehydes under acidic conditions to form the imidazo[4,5-b]pyridine core .

  • Halogenation: Post-synthetic introduction of halogens via electrophilic substitution or metal-catalyzed coupling .

For the target compound, a plausible route would begin with 3-amino-2-chloropyridine, followed by bromination at the 7-position using N-bromosuccinimide (NBS) under controlled conditions. Subsequent cyclization with formamide or its equivalents could yield the imidazo[4,5-b]pyridine skeleton .

Critical reaction parameters include:

  • Temperature: Optimal cyclization occurs at 80–85°C .

  • Catalysts: Zn/HCl systems facilitate intermediate reduction steps .

  • Solvent systems: Mixed H₂O-IPA (1:1) enhances solubility of polar intermediates .

Spectroscopic Characterization and Analytical Data

Although specific spectral data for 7-bromo-2-chloro-3H-imidazo[4,5-b]pyridine are unavailable, closely related compounds provide benchmarks:

  • ¹H NMR: Expected signals include a downfield doublet (δ 8.3–8.4 ppm) for the pyridine H-6 proton and aromatic protons near δ 7.2–7.8 ppm, influenced by halogen deshielding .

  • ¹³C NMR: Carbons adjacent to halogens exhibit significant shifts; for example, C-7 (Br-substituted) typically resonates near δ 127–135 ppm, while C-2 (Cl-substituted) appears at δ 144–150 ppm .

  • IR Spectroscopy: Stretching vibrations for C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) confirm halogen presence .

Predicted high-resolution mass spectrometry (HRMS) data align with the molecular formula, yielding an exact mass of 230.91934 Da for the [M]+ ion .

Physicochemical Properties and Stability

The compound’s stability is influenced by its halogen substituents:

  • Lipophilicity: LogP values estimated at 2.1–2.5, suggesting moderate membrane permeability .

  • Solubility: Limited aqueous solubility (predicted <0.1 mg/mL) due to aromaticity; enhanced in DMSO or DMF .

  • Thermal stability: Decomposition likely above 250°C, consistent with analogous halogenated heterocycles .

The Predicted Collision Cross Section (CCS) data, obtained via ion mobility spectrometry, reflect its conformational flexibility in the gas phase . These properties are critical for applications in mass spectrometry-based profiling or drug discovery.

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